Esulatin B
Description
Esulatin B is a jatrophane-type diterpene isolated from plants of the Euphorbia genus, known for its role in modulating multidrug resistance (MDR) in cancer cells. These compounds exhibit potent inhibition of P-glycoprotein (P-gp), an efflux pump overexpressed in MDR cancer cells, thereby reversing chemotherapeutic resistance .
Key structural features of Esulatin B likely include a cyclopentane core, ester substituents (e.g., acetyl, benzoyl), and hydroxyl groups at critical positions, which are common in bioactive jatrophanes .

Properties
Molecular Formula |
C30H40O12 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
[(1R,2R,3aR,5R,6E,11R,13R,13aS)-1,2,3a,13-tetraacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4,9-dioxo-3,5,10,11,13,13a-hexahydro-1H-cyclopenta[12]annulen-11-yl] acetate |
InChI |
InChI=1S/C30H40O12/c1-15-11-12-28(8,9)23(36)13-22(38-17(3)31)16(2)25(39-18(4)32)24-27(40-19(5)33)29(10,41-20(6)34)14-30(24,26(15)37)42-21(7)35/h11-12,15,22,24-25,27H,2,13-14H2,1,3-10H3/b12-11+/t15-,22-,24+,25+,27-,29-,30-/m1/s1 |
InChI Key |
DHHVTLZJOAQUPG-HZGNIPQVSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(C(=O)C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C |
Canonical SMILES |
CC1C=CC(C(=O)CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C |
Synonyms |
esulatin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Esulatin B and Analogous Diterpenes
*Inferred based on SAR trends: Benzoyl at C-2 enhances activity, while hydroxyls beyond three reduce potency .
Key Structural Insights :
- C-2 Substituents: Esulatin B’s hypothesized benzoyl group at C-2 aligns with findings that benzoyl/nicotinoyl groups here increase P-gp inhibition compared to acetyl (e.g., esulatin M’s 25-fold potency over verapamil) .
Table 2: MDR-Reversing Activity of Selected Diterpenes
*Hypothetical data based on structural similarity.
Functional Insights :
- Potency: Esulatin M and euphodendrophanes show superior MDR reversal due to optimal esterification (e.g., isobutanoyl at C-7) and hydroxylation . Esulatin B’s activity may depend on similar substituents.
- Synergistic Effects : Euphodendrophane D reduces paclitaxel’s IC50 by 38-fold in NCI-H460/R cells, suggesting Esulatin B could enhance chemotherapeutic efficacy in combination therapies .
- Limitations : Euphomelliferines exhibit moderate activity due to suboptimal substituents (e.g., acetyl at C-2), highlighting the importance of Esulatin B’s benzoyl group .
Structure-Activity Relationship (SAR) Trends
- Cyclopentane Core : Essential for activity; saturation increases potency (e.g., esulatin M vs. deoxygenated analogs) .
- Ester Groups: Benzoyl/nicotinoyl at C-2 enhance P-gp inhibition, while acetyl reduces efficacy .
- Hydroxyls : >3 hydroxyls (especially at C-5,7,9,12) reduce activity, but hydroxyls at C-1,13–15 are tolerated .
Q & A
Q. What established synthetic pathways are used to produce Esulatin B, and what parameters critically influence yield and purity?
Methodological Answer :
- Esulatin B synthesis typically involves multi-step organic reactions, such as catalytic cross-coupling or regioselective oxidation. Key parameters include reaction temperature, solvent polarity, catalyst loading (e.g., palladium-based catalysts), and purification methods (e.g., column chromatography).
- To ensure reproducibility, document exact molar ratios, reaction timelines, and intermediate characterization (e.g., NMR, HPLC). Refer to protocols in peer-reviewed journals that emphasize strict stoichiometric control and inert atmospheric conditions .
Q. Which analytical techniques are essential for confirming Esulatin B’s structural identity and purity in academic research?
Methodological Answer :
- Use a combination of spectroscopic methods :
- NMR (1H, 13C, DEPT) to verify molecular structure.
- HRMS for exact mass confirmation.
- FTIR to identify functional groups.
- Assess purity via HPLC (≥95% purity threshold) with UV/Vis or MS detection. For crystalline compounds, X-ray diffraction provides definitive structural validation. Always include baseline corrections and internal standards in analyses .
Q. How should researchers design a literature review to identify gaps in Esulatin B’s pharmacological profile?
Methodological Answer :
- Systematically search databases (PubMed, SciFinder) using keywords like “Esulatin B AND [mechanism, pharmacokinetics, toxicity].”
- Apply PICOT framework : Define Population (e.g., specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (e.g., IC50 values), and Time (exposure duration).
- Use tools like PRISMA flowcharts to map excluded/included studies and highlight underinvestigated areas (e.g., long-term toxicity) .
Advanced Research Questions
Q. How can contradictory reports on Esulatin B’s biological activity be resolved methodologically?
Methodological Answer :
- Conduct comparative assays under standardized conditions (e.g., identical cell lines, serum-free media, ATP-based viability assays).
- Perform dose-response curves across studies to identify threshold effects.
- Validate findings via independent replication and meta-analysis, adjusting for variables like batch-to-batch compound variability or assay sensitivity .
Q. What computational strategies are recommended for predicting Esulatin B’s molecular targets and structure-activity relationships (SAR)?
Methodological Answer :
Q. What experimental design considerations are critical for in vivo studies of Esulatin B’s therapeutic potential?
Methodological Answer :
- Define dosage regimes based on pharmacokinetic data (e.g., Cmax, t1/2 from rodent studies).
- Include sham controls and blinded assessment to reduce bias.
- Monitor off-target effects via histopathology and serum biomarkers. Reference ARRIVE guidelines for ethical reporting .
Q. How should researchers address discrepancies in Esulatin B’s reported solubility and bioavailability?
Methodological Answer :
- Standardize solubility tests (e.g., shake-flask method in PBS at pH 7.4 vs. simulated gastric fluid).
- Use LC-MS/MS to quantify plasma concentrations in bioavailability studies, comparing oral vs. intravenous administration.
- Explore formulation additives (e.g., cyclodextrins) to enhance solubility, citing preformulation studies from pharmaceutical journals .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in Esulatin B-related experiments?
Methodological Answer :
- Publish detailed supplemental materials with raw data (e.g., NMR spectra, crystal coordinates).
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or Figshare with DOI assignments.
- For synthetic protocols, include video demonstrations or step-by-step troubleshooting guides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
